molecular formula C12H17Cl2F3N2 B2997355 N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride CAS No. 1349717-05-0

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2997355
CAS RN: 1349717-05-0
M. Wt: 317.18
InChI Key: YWWSXZKTLDIJEN-UHFFFAOYSA-N
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Description

“N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2F3N2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of “N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a benzyl group that is substituted with three fluorine atoms . The compound also includes two chloride ions, as indicated by the “dihydrochloride” in its name .


Physical And Chemical Properties Analysis

The molecular weight of “N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride” is approximately 317.18 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .

Scientific Research Applications

Synthesis and Antihistaminic Activity

Research on related N-heterocyclic 4-piperidinamines, such as the synthesis and evaluation of their antihistaminic activity, provides a framework for understanding how compounds like N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride could be synthesized and evaluated for potential biological activities. The development of phenylethyl derivatives exhibiting potent antihistamine properties suggests a methodology for assessing the biological efficacy of similar compounds (Janssens et al., 1985).

Anti-tubercular Agents

The synthesis and evaluation of 2,4-diaminoquinazoline derivatives for their potential as anti-tubercular agents highlight a systematic approach to exploring structure-activity relationships. This research outlines a process for assessing the biological activity of compounds against specific pathogens, such as Mycobacterium tuberculosis, and could guide the investigation of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride against similar targets (Odingo et al., 2014).

Analytical Methods for Amines

Analytical techniques for aliphatic amines in environmental samples, through derivatization and gas chromatography-mass spectrometry (GC-MS), provide a basis for the analytical evaluation of related compounds. Such methodologies are essential for understanding the environmental presence and impact of synthetic amines, including those structurally related to N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride (Sacher et al., 1997).

Nucleoside Transport Protein Inhibition

The inhibition of nucleoside transport proteins by compounds with alkylamine substituents, such as C8-alkylamine-substituted purines, offers insight into the development of therapeutic agents targeting specific cellular mechanisms. This research could inform the design and functional evaluation of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride for similar biomedical applications (Tromp et al., 2005).

Functionalization of Graphene Oxide

The microwave-assisted functionalization of graphene oxide with amines, including piperidine derivatives, highlights an application in materials science. This methodology demonstrates the potential of N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride for modifying materials to enhance their electrochemical properties, which could be beneficial in developing advanced materials for energy storage and other applications (Caliman et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled or ingested, or if it comes into contact with skin or eyes, it is recommended to seek medical attention . In case of a fire, use appropriate extinguishing media suitable for surrounding facilities .

properties

IUPAC Name

N-[(2,4,6-trifluorophenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2.2ClH/c13-8-5-11(14)10(12(15)6-8)7-17-9-1-3-16-4-2-9;;/h5-6,9,16-17H,1-4,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWSXZKTLDIJEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCC2=C(C=C(C=C2F)F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4,6-Trifluorobenzyl)piperidin-4-amine dihydrochloride

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